molecular formula C26H36N2O3 B10775542 N-(1-(1-(2,5-Dimethoxy-4-methylphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(1-(2,5-Dimethoxy-4-methylphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10775542
M. Wt: 424.6 g/mol
InChI Key: XGDQJZIBFOIVEQ-UHFFFAOYSA-N
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Description

N-(DOM) Fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally related to fentanyl. It is categorized as a phenethylamine and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in the United States and is primarily used for research and forensic applications .

Preparation Methods

The synthesis of N-(DOM) Fentanyl (hydrochloride) involves several steps, including the formation of the core fentanyl structure followed by specific modifications to introduce the N-(DOM) group. The general synthetic route includes:

Industrial production methods for fentanyl and its analogs typically involve optimization of these synthetic routes to achieve high yields and purity. The process is carried out under controlled conditions to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

N-(DOM) Fentanyl (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(DOM) Fentanyl (hydrochloride) has several scientific research applications, including:

    Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic and toxicological studies.

    Biology: It is used in studies to understand the biological effects and mechanisms of action of synthetic opioids.

    Medicine: Research on N-(DOM) Fentanyl (hydrochloride) contributes to the development of new analgesics and treatments for pain management.

    Industry: It is used in the development and testing of new detection methods for synthetic opioids

Mechanism of Action

N-(DOM) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor, which are coupled to G-proteins. Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a reduction in cAMP levels. This decrease in cAMP reduces the influx of calcium ions, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release, thereby producing analgesic effects .

Comparison with Similar Compounds

N-(DOM) Fentanyl (hydrochloride) is similar to other fentanyl analogs, such as:

  • Methoxyacetylfentanyl
  • Cyclopropylfentanyl
  • Carfentanil
  • Beta-methylfentanyl
  • Alpha-methylfentanyl

Compared to these analogs, N-(DOM) Fentanyl (hydrochloride) has unique structural features that contribute to its specific pharmacological profile. Its distinct N-(DOM) group differentiates it from other fentanyl analogs and may influence its potency, receptor binding affinity, and metabolic stability .

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C26H36N2O3/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3

InChI Key

XGDQJZIBFOIVEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3

Origin of Product

United States

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